molecular formula C17H18N4 B14895408 6-(4-Benzylpiperazin-1-yl)nicotinonitrile

6-(4-Benzylpiperazin-1-yl)nicotinonitrile

Cat. No.: B14895408
M. Wt: 278.35 g/mol
InChI Key: AHWWNUUQRSZGLC-UHFFFAOYSA-N
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Description

6-(4-Benzylpiperazin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C17H18N4 and a molecular weight of 278.35 g/mol . It is known for its unique structure, which includes a benzylpiperazine moiety attached to a nicotinonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzylpiperazin-1-yl)nicotinonitrile typically involves the reaction of 4-benzylpiperazine with nicotinonitrile under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4-Benzylpiperazin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

6-(4-Benzylpiperazin-1-yl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 6-(4-Benzylpiperazin-1-yl)nicotinonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Benzylpiperazin-1-yl)nicotinonitrile is unique due to its combined structure, which allows it to exhibit properties of both benzylpiperazine and nicotinonitrile derivatives. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H18N4

Molecular Weight

278.35 g/mol

IUPAC Name

6-(4-benzylpiperazin-1-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C17H18N4/c18-12-16-6-7-17(19-13-16)21-10-8-20(9-11-21)14-15-4-2-1-3-5-15/h1-7,13H,8-11,14H2

InChI Key

AHWWNUUQRSZGLC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)C#N

Origin of Product

United States

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